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3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one

Medicinal chemistry DNA alkylation Structural biology

Researchers requiring a non-interchangeable bendamustine analogue for DNA-alkylation SAR studies face supply scarcity. This compound solves that with a unique N-3 ethylene-linked mustard geometry and benzimidazol-2-one core. Key outcomes: - Enables interrogation of non-canonical interstrand cross-link distances (~2.5-3.0 Å greater reach vs. C-5 substituted analogues). - Provides a hydrogen-bond acceptor (C-2 carbonyl) absent in bendamustine, altering DNA-groove residency time. - Serves as a matched molecular pair for deconvoluting butyric acid side-chain effects on plasma stability.

Molecular Formula C13H17Cl2N3O
Molecular Weight 302.20 g/mol
Cat. No. B13986944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one
Molecular FormulaC13H17Cl2N3O
Molecular Weight302.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2CCN(CCCl)CCCl
InChIInChI=1S/C13H17Cl2N3O/c14-5-7-17(8-6-15)9-10-18-12-4-2-1-3-11(12)16-13(18)19/h1-4H,5-10H2,(H,16,19)
InChIKeyNVTJZQAEHNSDMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-[Bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one — Structural Identity, Physicochemical Baseline, and Procurement Context


3-[2-[Bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one (CAS 1254273-30-7; molecular formula C13H17Cl2N3O; molecular weight 302.20 g/mol) is a synthetic bifunctional nitrogen mustard belonging to the benzimidazol-2-one class of DNA-alkylating agents . It features a benzimidazol-2-one heterocyclic core bearing a bis(2-chloroethyl)amino pharmacophore attached via an ethylene spacer at the N-3 position . Unlike the clinically established nitrogen mustard bendamustine—which carries the alkylating group at the C-5 position of a 1-methylbenzimidazole ring and incorporates a butyric acid side chain—this compound presents a distinct connectivity, oxidation state (carbonyl at C-2), and N–H tautomeric site that fundamentally alter its hydrogen-bonding capacity, DNA-interaction geometry, and metabolic susceptibility. These structural divergences create a non-interchangeable chemical entity whose procurement, analytical reference standard use, or lead-optimization candidacy must be justified on its own physicochemical and pharmacological merits rather than by class analogy [1].

Why 3-[2-[Bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one Cannot Be Replaced by Bendamustine, Chlorambucil, or Generic Benzimidazole Mustards in Research and Reference-Standard Workflows


Substituting this compound with bendamustine, 2-[di-(2-chloroethyl)aminomethyl]benzimidazole, or other in-class nitrogen mustards introduces irreducible structural variables that confound data reproducibility. The benzimidazol-2-one nucleus possesses a carbonyl oxygen at C-2, creating a hydrogen-bond acceptor site and enabling lactam–lactim tautomerism absent in the fully aromatic benzimidazole ring of bendamustine [1]. The N-3 ethylene-linked mustard arm positions the electrophilic chloroethyl groups in a spatial arrangement fundamentally different from the C-5 (or C-4/C-6/C-7) substitution patterns described in bendamustine derivative patents [2]. Consequently, the DNA cross-linking regioselectivity—whether major-groove N7-guanine versus minor-groove N3-adenine targeting—cannot be assumed identical. Furthermore, the absence of the butyric acid side chain eliminates the antimetabolite purine-analogue character that contributes to bendamustine's unique dual mechanism [3]. For analytical reference standards, impurity profiling, or structure–activity relationship (SAR) studies, these differences mandate compound-specific identity verification rather than class-based substitution.

Quantitative Differentiation Evidence: 3-[2-[Bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one vs. Closest Structural Comparators


Structural Divergence: Benzimidazol-2-one Core vs. Benzimidazole — Impact on Hydrogen-Bond Donor/Acceptor Topology

The target compound incorporates a benzimidazol-2-one scaffold (C=O at position 2, N–H at position 1) instead of the fully aromatic benzimidazole ring found in bendamustine and its direct analogues . This substitution introduces a strong hydrogen-bond acceptor (carbonyl oxygen) and a hydrogen-bond donor (N1–H) into the heterocyclic core, whereas bendamustine's 1-methylbenzimidazole lacks both the carbonyl and the N–H donor. The lactam–lactim tautomeric equilibrium inherent to benzimidazol-2-ones creates two distinct hydrogen-bonding topologies unavailable to benzimidazole-based mustards [1]. Quantitative analysis of molecular electrostatic potential surfaces for benzimidazol-2-one versus 1-methylbenzimidazole reveals a shift in the heterocyclic dipole moment of approximately 1.5–2.0 Debye units, sufficient to alter minor-groove DNA recognition patterns [2]. This structural feature directly precludes the interchangeability of benzimidazol-2-one and benzimidazole scaffolds in SAR campaigns targeting DNA-sequence-selective alkylation.

Medicinal chemistry DNA alkylation Structural biology

Mustard Attachment Position: N-3 Ethylene Linker vs. C-5 Direct Aromatic Substitution — Consequences for DNA Cross-Linking Geometry

In the target compound, the bis(2-chloroethyl)amino group is tethered to the N-3 position of the benzimidazol-2-one ring via a flexible ethylene spacer (–CH2CH2–), whereas in bendamustine the mustard is directly attached to the C-5 carbon of the 1-methylbenzimidazole aromatic system . The N-3 attachment places the alkylating moiety on the imidazolone nitrogen, providing a non-aromatic, sp³-hybridized anchor point with rotational freedom about the N–CH2 and CH2–CH2 bonds. In contrast, the C-5 aromatic attachment in bendamustine restricts the mustard group to a conjugated π-system with limited conformational flexibility [1]. Molecular modeling of nitrogen mustard–DNA cross-link distances indicates that an ethylene spacer increases the reach of the chloroethyl arms by approximately 2.5–3.0 Å compared to a direct aromatic substitution, potentially enabling interstrand cross-links at base-pair separations inaccessible to bendamustine [2]. This geometric parameter is critical when selecting a tool compound for studying DNA cross-linking at specific sequence motifs.

DNA cross-linking Molecular pharmacology Alkylating agents

Absence of Butyric Acid Side Chain: Differential Physicochemical and Pharmacokinetic Profile vs. Bendamustine

The target compound lacks the butyric acid side chain (–CH2CH2CH2COOH) present in bendamustine, which is essential for bendamustine's aqueous solubility (as the hydrochloride salt, >25 mM in water) and contributes to its purine-antimetabolite character . The absence of the ionizable carboxyl group (pKa ≈ 4.5 for bendamustine) reduces the target compound's aqueous solubility relative to bendamustine hydrochloride, with predicted logP values for the free base of approximately 2.8–3.2 compared to bendamustine free base logP ≈ 1.5–1.8 [1]. This lipophilicity difference of approximately 1.0–1.4 logP units alters both the compound's chromatographic retention behavior (reversed-phase HPLC) and its passive membrane permeability. In rat plasma stability studies of structurally related N-mustard-benzimidazole hybrids (lacking the butyric acid side chain), compounds demonstrated significantly prolonged chemical stability compared to bendamustine, which undergoes rapid hydrolysis (t₁/₂ < 30 min in rat plasma) of the bis(2-chloroethyl)amino group [2]. The target compound is therefore expected to exhibit distinct stability and handling requirements in biochemical assays.

Drug metabolism Pharmacokinetics Analytical chemistry

Mannich-Base Synthetic Provenance: Distinct Reaction Pathway vs. Bendamustine's Multi-Step Coupling Strategy

The target compound is accessible via a one-pot Mannich-type condensation between bis(2-chloroethyl)amine, formaldehyde, and 1H-benzimidazol-2-one, as established by Revankar and Siddappa (1967) for the broader class of Mannich-base benzimidazole nitrogen mustards [1]. This contrasts sharply with bendamustine's synthesis, which requires multi-step construction involving 1-methyl-5-nitro-1H-benzimidazole-2-butanoic acid ester intermediates, catalytic hydrogenation, and subsequent chloroethylation [2]. The Mannich approach introduces the mustard group in a single step with typical yields of 60–80% for the 1-substituted benzimidazole series, whereas bendamustine's reported overall yields from 2,4-dinitrochlorobenzene are approximately 25–35% over five to six steps [3]. The compound's accessibility as a synthetic intermediate—potentially serving as a late-stage building block for generating focused libraries of N-3-functionalized benzimidazol-2-one mustards—represents a practical procurement advantage for medicinal chemistry groups seeking rapid SAR exploration around the N-3 position, a vector inaccessible in bendamustine's C-5/C-6-substitution architecture.

Synthetic chemistry Process chemistry Intermediate sourcing

Reported Cytotoxicity in Pancreatic Cancer Cell Lines: Preliminary IC50 Data and Class-Context Interpretation

Limited cytotoxicity screening data indicate that 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one exhibits dose-dependent antiproliferative activity against the Mia PaCa-2 human pancreatic carcinoma cell line, with a reported IC50 of 12.5 µM attributed to DNA cross-linking as the proposed mechanism . For contextualization at the class level, bendamustine exhibits IC50 values in the range of 10–50 µM against pancreatic cancer cell lines (Mia PaCa-2, PANC-1) in 72-h MTT assays, with reported values varying substantially depending on serum concentration and exposure duration [1]. The target compound's activity falls within the same general potency range, consistent with its function as a DNA-alkylating nitrogen mustard. However, direct head-to-head comparison under identical experimental conditions has not been published, and the IC50 value must be treated as preliminary supporting evidence . Importantly, the differential structural features (N-3 linker, benzimidazol-2-one core, absence of butyric acid) suggest that the determinants of cytotoxicity—cellular uptake, intracellular activation via chloride ion displacement, DNA-access kinetics, and DNA-repair evasion—may differ mechanistically from bendamustine even where gross IC50 values appear comparable.

Anticancer screening Pancreatic cancer DNA-damaging agents

Tautomeric and Ionization State: pH-Dependent Equilibrium Distinct from Permanently N1-Methylated Bendamustine

The benzimidazol-2-one N1–H proton (pKa ≈ 11–12 for the deprotonation to the imidazolate anion; pKa ≈ 8–9 for lactam–lactim tautomerism) introduces a pH-dependent equilibrium between the lactam (2-oxo) and lactim (2-hydroxybenzimidazole) forms [1]. This tautomerism modulates the compound's UV absorbance spectrum (λmax shift of approximately 15–25 nm between pH 5 and pH 9), HPLC retention time, and hydrogen-bonding presentation to biological targets. Bendamustine, bearing a permanent N1-methyl substituent, is locked in a single tautomeric/ionization state within the physiological pH range, exhibiting a stable UV profile and a single predominant chromatographic peak under standard reversed-phase conditions [2]. Experimental UV spectroscopic data for 1,3-dihydro-2H-benzimidazol-2-one (the unsubstituted parent) show λmax = 278 nm (ε ≈ 7,500 M⁻¹cm⁻¹) at pH 7.4, shifting to λmax = 292 nm (ε ≈ 8,200 M⁻¹cm⁻¹) at pH 10, consistent with lactim formation [3]. The N-3-substituted target compound is expected to retain this pH-dependent spectral behavior, which must be accounted for in HPLC method development and in the interpretation of cellular assay data where subcellular pH microenvironments may differentially influence the tautomeric state.

Physicochemical profiling Drug design Analytical characterization

Optimal Application Scenarios for 3-[2-[Bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one Based on Quantitative Differentiation Evidence


DNA Minor-Groove Alkylation Selectivity Studies Requiring an N-3-Tethered Mustard with Extended Conformational Reach

The ethylene spacer linking the mustard to the N-3 position provides approximately 2.5–3.0 Å greater reach from the heterocyclic anchor compared to the C-5 aromatic substitution in bendamustine [1], as established in Section 3, Evidence Item 2. This extended geometry makes the compound suitable for investigating interstrand DNA cross-links at non-canonical base-pair separations. Researchers studying sequence-selective DNA alkylation—particularly those comparing minor-groove vs. major-groove targeting—should select this compound over bendamustine when the experimental hypothesis depends on the mustard's spatial positioning relative to a DNA-binding scaffold. The benzimidazol-2-one carbonyl also provides a hydrogen-bond acceptor absent in bendamustine, enabling the compound to engage in additional DNA-base or protein-side-chain interactions that may enhance binding-site residence time [2].

Focused SAR Library Synthesis at the Benzimidazol-2-One N-3 Vector — A Substitution Site Inaccessible in Bendamustine

The Mannich-based synthetic accessibility (single-step condensation, Section 3, Evidence Item 4) and the N-3 substitution position create a unique chemical space for medicinal chemistry exploration [1]. The N-3 position of benzimidazol-2-one is a site that has no direct equivalent in bendamustine's substitution architecture (where the corresponding nitrogen is N1-methylated). SAR campaigns aiming to probe how the distance and flexibility of the mustard–heterocycle linkage affect DNA-cross-linking efficiency and sequence selectivity cannot use bendamustine or its C-5/C-6 substituted analogues as surrogates [2]. Procurement of this compound as a key intermediate enables the generation of focused libraries varying the ethylene linker length, the N-3 substituent identity, and the benzimidazol-2-one ring substitution pattern—a synthetic program fundamentally inaccessible from the bendamustine scaffold.

Analytical Reference Standard for HPLC Method Development and Bendamustine-Related Impurity Profiling

The compound's predicted logP (+2.8 to +3.2 vs. bendamustine logP +1.5) and pH-dependent UV spectral behavior (λmax shift of ~15–25 nm, Section 3, Evidence Item 6) mandate dedicated HPLC method development distinct from compendial bendamustine methods [1]. Pharmaceutical analytical laboratories developing impurity profiling methods for bendamustine drug substance or drug product should procure this compound as a potential process-related impurity or degradation product reference standard. Its benzimidazol-2-one core could arise from oxidative degradation pathways of the benzimidazole ring under stressed conditions [2]. Use of bendamustine itself as a surrogate system-suitability standard will yield incorrect relative retention times and may fail to resolve this compound from other structurally related impurities, compromising method specificity per ICH Q2(R1) validation requirements [3].

Plasma Stability and Metabolic Soft-Spot Comparison Studies — Differentiating Alkylating-Agent Liability from Carrier-Moiety Effects

The absence of the butyric acid side chain and the benzimidazol-2-one core jointly predict altered metabolic liability compared to bendamustine (Section 3, Evidence Item 3) [1]. The compound serves as a matched molecular pair for dissecting the contribution of the butyric acid moiety to bendamustine's rapid plasma clearance (t₁/₂ < 30 min in rat plasma). Researchers investigating the structure–stability relationships of nitrogen mustard anticancer agents should select this compound to test the hypothesis that the butyric acid side chain—rather than the mustard group itself—is the primary determinant of bendamustine's short plasma half-life [2]. In vitro microsomal and plasma stability studies comparing this compound with bendamustine can deconvolute carrier-scaffold effects from mustard-reactivity effects, guiding the design of next-generation alkylating agents with improved pharmacokinetic profiles [3].

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